dimethyldifluorosilane chemical formula C2H6F2Si
dimethyldifluorosilane chemical formula C2H6F2Si
An In-Depth Technical Guide to Dimethyldifluorosilane (C₂H₆F₂Si) for Advanced Research Applications
Executive Summary & Core Concepts
Dimethyldifluorosilane ((CH₃)₂SiF₂) is a highly reactive, colorless, and flammable gas at standard conditions, notable for its pungent odor.[1] As a member of the organofluorosilane family, it serves as a critical precursor and versatile reagent in numerous advanced applications, from semiconductor manufacturing to the synthesis of specialized silicone polymers.[1] Its utility is derived from the unique properties imparted by the silicon-fluorine bond—one of the strongest single bonds in chemistry—and the methyl groups, which provide organic character.
This guide provides an in-depth technical overview for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, experimental best practices, and the logic of its application. The core directive is to equip the reader with a senior application scientist's perspective on handling and utilizing this potent chemical intermediate safely and effectively.
Physicochemical & Spectroscopic Data
A precise understanding of a compound's physical properties is the foundation of its effective application in any experimental setting. The data below has been aggregated from authoritative chemical databases and safety data sheets.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 353-66-2 | [1][2][3][4][5] |
| Molecular Formula | C₂H₆F₂Si | [1][2][4][5] |
| Molecular Weight | 96.15 g/mol | [1][4][5] |
| Appearance | Colorless gas or compressed liquid with a pungent, acrid odor. | [1][4][6] |
| Boiling Point | 2-3 °C | [1][2][5][6] |
| Melting Point | -88 °C | [1][2][5] |
| Density | 0.888 g/cm³ (liquid) | [1][2][5] |
| Vapor Pressure | 2.8 atm @ 20°C | [6] |
| Flash Point | < 0 °C | [1][2][5][6] |
| Solubility | Reacts rapidly and violently with water and other protic solvents. | [5][6][7] |
Spectroscopic Profile for Characterization
Purity and identity confirmation are paramount. The following spectral data are predictive and based on the compound's known structure, providing a baseline for analytical validation.
| Spectroscopy Type | Key Features and Expected Chemical Shifts (δ) |
| ¹H-NMR | A single peak (singlet or narrowly coupled multiplet due to Si-F and C-F coupling) in the region of δ 0.2-0.5 ppm. The exact appearance depends on the solvent and resolution. |
| ¹³C-NMR | A single resonance for the two equivalent methyl carbons, appearing as a triplet due to coupling with the two fluorine atoms (¹J(C-F) ≈ 20-30 Hz), typically in the range of δ 0-5 ppm. |
| ¹⁹F-NMR | A single resonance, often appearing as a septet due to coupling with the six equivalent protons of the methyl groups (³J(F-H) ≈ 5-8 Hz). |
| ²⁹Si-NMR | A characteristic triplet in the region of δ -5 to -20 ppm due to strong one-bond coupling to the two fluorine atoms (¹J(Si-F) ≈ 280-300 Hz).[4] |
| FT-IR | Strong absorbances corresponding to: Si-F stretching (~850-950 cm⁻¹), Si-C stretching (~700-800 cm⁻¹), and C-H stretching/bending modes (~2900-3000 cm⁻¹ and ~1260 cm⁻¹). |
Synthesis Pathway & Experimental Protocol
Expertise & Causality: Dimethyldifluorosilane is most commonly and economically synthesized via a halogen exchange (halex) reaction. The starting material of choice is dimethyldichlorosilane, ((CH₃)₂SiCl₂), due to its widespread availability as a primary monomer in the silicone industry. The thermodynamic driving force for this reaction is the formation of a more stable metal chloride salt and the highly stable Si-F bond. The choice of fluorinating agent is critical; while anhydrous HF is used industrially, milder, solid-phase reagents like antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂) are often employed in laboratory settings for better control and safety.
Experimental Protocol: Laboratory-Scale Synthesis via Halogen Exchange
This protocol describes a representative procedure. This reaction is hazardous and must only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
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System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser attached to a nitrogen/argon bubbler. An inert atmosphere is absolutely critical to prevent the immediate and violent hydrolysis of both the starting material and the product.
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Reagent Charging: In a glovebox or under a strong flow of inert gas, charge the flask with a suitable fluorinating agent (e.g., 2.2 equivalents of finely powdered, dry ZnF₂).
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Reaction Initiation: Add dimethyldichlorosilane (1.0 equivalent) to the dropping funnel. Slowly add the chlorosilane to the stirred suspension of the fluorinating agent at room temperature. The reaction is often exothermic and may require initial cooling with an ice bath to maintain control.
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Reaction & Product Collection: After the addition is complete, gently warm the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. The low boiling point of dimethyldifluorosilane (2-3 °C) means it will distill directly from the reaction mixture.[1][2][5][6] The evolved gas is passed through the dry-ice condenser and collected in a pre-weighed, cooled receiving flask.
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Validation: The collected liquid should be characterized using the spectroscopic methods outlined in Section 2.2 to confirm its identity and purity.
Visualization: Synthesis Workflow
Caption: Reaction pathway for the hydrolysis of Dimethyldifluorosilane.
Key Application Areas
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Semiconductor Manufacturing: It is a key precursor in Chemical Vapor Deposition (CVD) processes. [1]It thermally decomposes to deposit thin films of silicon dioxide (in the presence of an oxygen source) or silicon nitride (with a nitrogen source), which are essential as insulating and protective layers in microelectronic devices. [1]2. Polymer Chemistry: Dimethyldifluorosilane is a monomer used to synthesize fluorosilicone polymers. These materials exhibit enhanced chemical resistance, thermal stability, and low-temperature flexibility compared to standard silicones, making them invaluable for seals, adhesives, and coatings in demanding aerospace and automotive applications. [1]3. Relevance for Drug Development Professionals: While not a therapeutic agent itself, dimethyldifluorosilane is a valuable tool in medicinal chemistry and drug development for several reasons:
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Bioisosteric Replacement: The difluoromethylsilyl group can be incorporated into complex molecules as a bioisostere for other chemical groups, potentially improving metabolic stability, cell permeability, or binding affinity.
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Fluorinated Building Blocks: It serves as a precursor to more complex fluorinated organosilicon compounds. Fluorine is a key element in many modern pharmaceuticals, used to modulate electronic properties and block metabolic pathways.
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Specialty Materials: It can be used to create fluorinated materials for use in drug delivery systems or as chemically resistant coatings for manufacturing equipment.
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Safety, Handling, and Storage Protocol
Working with dimethyldifluorosilane demands rigorous adherence to safety protocols due to its trifecta of hazards: extreme flammability, high reactivity with water, and the generation of HF.
Hazard Summary
| Hazard | Description | Mitigation Strategy |
| Extreme Flammability | The gas can ignite with minimal energy and may form explosive mixtures with air. [6][7] | Work in a spark-free environment. Use non-sparking tools. Eliminate all ignition sources. Ensure proper grounding of equipment. |
| Water Reactivity | Reacts violently with water, moisture, alcohols, and acids, releasing toxic and corrosive HF gas. [4][6][7] | Handle under a dry, inert atmosphere (N₂ or Ar). Use flame-dried glassware. Store away from all sources of moisture. |
| Toxicity & Corrosivity | Toxic if inhaled and causes severe skin and eye burns, primarily due to the formation of HF upon contact with moisture. [6][7] | Always handle in a certified chemical fume hood. Use extensive Personal Protective Equipment (see below). Ensure an emergency shower and eyewash are immediately accessible. |
Mandatory Handling Protocol
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Area Preparation: The work area must be a certified chemical fume hood. All surfaces should be clean and dry. Remove all incompatible materials, especially water, acids, and oxidizers. [6]2. Personal Protective Equipment (PPE):
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Hand Protection: Neoprene or nitrile rubber gloves are required. [6]Consider double-gloving.
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Eye Protection: Chemical splash goggles and a full-face shield are mandatory. [6]Contact lenses should not be worn.
-
Respiratory Protection: A NIOSH-certified respirator with cartridges for organic vapors and acid gases (yellow cartridge) is recommended, especially when transferring the material. [6] * Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Wear suitable protective clothing. [6]3. Cylinder Handling: Secure the gas cylinder upright. Use a regulator and tubing material compatible with corrosive gases (e.g., stainless steel). Check all connections for leaks with an inert gas before introducing the reactant.
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-
Reaction Quenching & Waste Disposal: Slowly and carefully quench any residual reactant by adding it to a stirred, cooled vessel of sodium bicarbonate solution to neutralize the HF produced. All waste must be disposed of as hazardous material in accordance with local and national regulations. [6]5. Emergency Response:
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Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. For severe skin exposure, therapies involving calcium gluconate, similar to those for HF burns, should be considered by medical professionals. [6]For inhalation, move the victim to fresh air and call for immediate medical help. [6] * Leak: If a leak occurs, evacuate the area immediately. Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely. [6]
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References
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LookChem. Cas 353-66-2, DIMETHYLDIFLUOROSILANE. [Link]
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Career Henan Chemical Co. via LookChem. Dimethyldifluorosilane CAS NO.353-66-2. [Link]
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Gelest, Inc. SAFETY DATA SHEET - DIMETHYLDIFLUOROSILANE. [Link]
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National Center for Biotechnology Information, PubChem. Silane, difluorodimethyl-. [Link]
Sources
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- 3. CAS 353-66-2 | 5181-3-02 | MDL MFCD00042063 | Dimethyldifluorosilane | SynQuest Laboratories [synquestlabs.com]
- 4. Silane, difluorodimethyl- | C2H6F2Si | CID 9627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIMETHYLDIFLUOROSILANE | 353-66-2 [chemicalbook.com]
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